Verapamil hydrochloride

Description

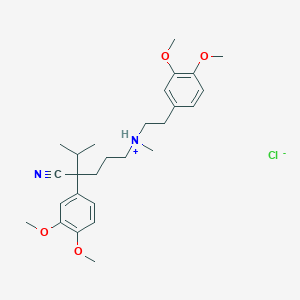

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034095 |

Source

|

| Record name | Verapamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-11-4 |

Source

|

| Record name | Verapamil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verapamil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verapamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verapamil hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Effects of Verapamil Hydrochloride on Various Types of Calcium Channels

Executive Summary

Verapamil hydrochloride, a cornerstone of cardiovascular therapy, exerts its primary effects through the blockade of voltage-gated calcium channels (VGCCs). As a phenylalkylamine, its mechanism is distinct, exhibiting a pronounced state- and use-dependency that favors active channels. This guide provides a comprehensive technical analysis for researchers, scientists, and drug development professionals on the nuanced interactions of verapamil with the primary subtypes of calcium channels. We delve into its high-affinity blockade of L-type (CaV1.x) channels, its modulatory effects on T-type (CaV3.x) channels, and its less characterized but significant interactions with neuronal N-type (CaV2.2) and P/Q-type (CaV2.1) channels at higher concentrations. Furthermore, this document explores critical off-target activities, particularly on potassium channels, which are vital for a complete pharmacological profile. Detailed, field-proven experimental protocols for patch-clamp electrophysiology, ratiometric calcium imaging, and radioligand binding assays are provided to empower researchers with self-validating methodologies for investigating these interactions.

Introduction to Verapamil Hydrochloride and Voltage-Gated Calcium Channels

The Phenylalkylamine Class: Chemical Properties of Verapamil

Verapamil is a synthetic papaverine derivative classified as a non-dihydropyridine calcium channel blocker.[1] Its chemical structure allows it to cross the cell membrane and access its binding site from the intracellular side of the channel pore. This intracellular access is fundamental to its mechanism of action and distinguishes it from other classes of calcium channel blockers like the dihydropyridines, which bind to the extracellular side.

The Landscape of Voltage-Gated Calcium Channels (VGCCs): A Primer

VGCCs are a diverse family of transmembrane ion channels that mediate calcium influx in response to membrane depolarization, triggering a vast array of physiological processes.[2] They are broadly classified into high-voltage-activated (HVA) and low-voltage-activated (LVA) channels.

-

HVA Channels: Include L-type (Long-lasting), N-type (Neuronal), P/Q-type (Purkinje), and R-type (Resistant). They are involved in processes like muscle contraction, hormone secretion, and neurotransmitter release.[2]

-

LVA Channels: Primarily consist of T-type (Transient) channels, which play crucial roles in setting the resting membrane potential and in neuronal firing patterns.[3]

Verapamil's therapeutic utility stems from its differential affinity for these channel subtypes, with its most potent effects observed on L-type channels.[1]

Core Mechanism of Action: State-Dependent Blockade

The defining characteristic of verapamil's interaction with VGCCs is its state-dependency . It does not block the channel in its resting (closed) state with high affinity. Instead, it preferentially binds to channels that are in the open or inactivated state.[3][4]

This mechanism has profound physiological implications. Tissues that undergo frequent depolarization, such as cardiac muscle and pacemaker cells, will have a higher proportion of their calcium channels in the open and inactivated states.[5] Consequently, verapamil's blocking effect is more pronounced in these tissues, a property known as use-dependency .[2][5] This explains its efficacy in treating tachyarrhythmias, as the blocking effect intensifies with a higher heart rate.[5]

Diagram: Mechanism of State-Dependent Blockade by Verapamil

Caption: Verapamil crosses the cell membrane and binds with high affinity to the open or inactivated states of the calcium channel, leading to blockade.

In-Depth Analysis of Verapamil's Effects on VGCC Subtypes

High-Affinity Blockade of L-Type (CaV1.x) Channels

The primary therapeutic effects of verapamil are mediated by its blockade of L-type calcium channels, particularly the CaV1.2 subtype found in cardiac and smooth muscle.[4][6] This interaction reduces the influx of calcium, leading to:

-

Vasodilation: Relaxation of arterial smooth muscle, which decreases systemic vascular resistance and lowers blood pressure.[1]

-

Negative Inotropy: Reduced contractility of the heart muscle.[1]

-

Negative Chronotropy & Dromotropy: Slowing of the heart rate and conduction through the atrioventricular (AV) node.[1]

The affinity of verapamil for L-type channels is in the high nanomolar to low micromolar range, though reported IC50 values vary depending on the experimental conditions, such as cell type and the holding potential used in electrophysiological studies.[6][7][8]

Modulation of T-Type (CaV3.x) Channels

Verapamil also blocks T-type calcium channels, albeit with a lower affinity than for L-type channels, typically in the micromolar range.[3][8][9] This blockade is also state-dependent but less pronounced.[3] The inhibition of T-type channels, which are involved in regulating vascular tone and neuronal firing, may contribute to verapamil's overall antihypertensive effect.[8]

Effects on Neuronal N-Type (CaV2.2) and P/Q-Type (CaV2.1) Channels

Verapamil's effects on neuronal HVA channels are less potent and not a primary component of its clinical profile at therapeutic doses. However, for research applications, it is crucial to recognize that at higher concentrations (typically >30 µM), verapamil can inhibit N-type and P/Q-type channels. These channels are critical for neurotransmitter release at synapses. This lack of specificity at higher concentrations must be considered when using verapamil as a "selective" L-type blocker in neuronal preparations.

Off-Target Activities and Experimental Considerations

A rigorous pharmacological assessment requires acknowledging a compound's off-target effects. Verapamil is not perfectly selective for calcium channels and interacts with several other ion channels, which can confound experimental results if not properly controlled for.

-

Potassium Channels: Verapamil is a potent blocker of several potassium channels, most notably the hERG (KCNH2) channel, which is responsible for the rapid delayed rectifier current (IKr) in the heart.[10] The IC50 for hERG block by verapamil is in the nanomolar range (143 - 320 nM), similar to its affinity for L-type calcium channels.[7][10] This action is critical as hERG channel blockade can affect cardiac repolarization. Verapamil also inhibits other potassium channels, such as Kv1.3 and delayed rectifiers, with IC50 values in the low micromolar range.[9][11]

-

Adrenergic Receptors: Verapamil has been shown to interact with α-adrenergic receptors, an action not shared by all calcium channel blockers.

Experimental Protocols for Characterizing Verapamil's Effects

The following protocols are designed as self-validating systems, providing researchers with robust methodologies to quantify the effects of verapamil.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol allows for the direct measurement of ion channel currents and is the gold standard for determining the potency and kinetics of channel blockers.

Objective: To determine the IC50 of verapamil on a specific voltage-gated calcium channel (e.g., CaV1.2) expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing the calcium channel of interest on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ.[12] Fire-polish the tip.

-

Solutions:

-

External Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Recording Procedure:

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Approach a target cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with brief, strong suction to achieve the whole-cell configuration.

-

Set the holding potential to -80 mV to ensure channels are primarily in the resting state.

-

-

Voltage Protocol & Data Acquisition:

-

Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit peak calcium channel currents.

-

Establish a stable baseline current for at least 3-5 minutes.

-

Apply increasing concentrations of verapamil (e.g., 10 nM to 100 µM) via the perfusion system, allowing the effect to reach steady-state at each concentration.

-

Record the peak inward current at each concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude at each verapamil concentration.

-

Normalize the data to the baseline current (0% inhibition) and a maximal blocking concentration (100% inhibition).

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Diagram: Workflow for Patch-Clamp Experiment

Caption: A standardized workflow for determining the IC50 of a channel blocker using whole-cell patch-clamp electrophysiology.

Protocol: Ratiometric Calcium Imaging with Fura-2 AM

This method allows for the visualization of changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells.

Objective: To assess the effect of verapamil on depolarization-induced calcium influx.

Methodology:

-

Cell Preparation: Plate cells (e.g., primary neurons or a suitable cell line) on poly-L-lysine-coated glass coverslips 24-48 hours prior to the experiment.[13]

-

Dye Loading:

-

Prepare a loading buffer containing 1-5 µM Fura-2 AM (a cell-permeant ratiometric calcium indicator).[13]

-

Wash cells twice with a physiological salt solution (e.g., HBSS).

-

Incubate cells in the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.[14]

-

Wash the cells again and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[15]

-

-

Imaging Setup:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at ~510 nm.

-

-

Experiment & Data Acquisition:

-

Establish a baseline recording of the 340/380 nm fluorescence ratio in resting cells.

-

Pre-incubate a subset of cells with the desired concentration of verapamil for 5-10 minutes.

-

Induce depolarization to open VGCCs. This is typically achieved by perfusing the cells with a high-potassium solution (e.g., 50 mM KCl).

-

Record the change in the 340/380 nm fluorescence ratio over time in both control and verapamil-treated cells.

-

-

Data Analysis:

-

The ratio of fluorescence intensity (F340/F380) is directly proportional to the [Ca²⁺]i.

-

Quantify the peak change in the fluorescence ratio in response to depolarization.

-

Compare the peak response in control cells to that in verapamil-treated cells to determine the percentage of inhibition.

-

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (verapamil) to compete with a radiolabeled ligand for binding to the calcium channel, allowing for the determination of binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of verapamil for the L-type calcium channel.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells known to express a high density of L-type channels (e.g., rat cortical tissue) in a cold lysis buffer.[16]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[16]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed amount of membrane preparation (e.g., 50-100 µg protein).

-

A fixed concentration of a suitable radioligand that targets the L-type channel (e.g., [³H]nitrendipine).

-

Increasing concentrations of unlabeled verapamil.

-

-

Include controls for total binding (radioligand + membranes, no verapamil) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled competitor).

-

-

Incubation and Filtration:

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[16]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.[16]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the verapamil concentration.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Synthesis and Interpretation

The varied affinities of verapamil across different ion channels are critical for designing experiments and interpreting results. The following table summarizes reported IC50 values.

| Target Channel | Subtype(s) | Reported IC50 Range (µM) | Tissue/System Context | Reference(s) |

| L-Type Ca²⁺ Channel | CaV1.2 | 0.24 - 15.5 | Heterologous expression, cardiac tissue | [6][7][8] |

| T-Type Ca²⁺ Channel | CaV3.x | ~20 | T-lymphocytes | [9] |

| hERG K⁺ Channel | KCNH2 | 0.143 - 0.32 | Heterologous expression | [7][10] |

| Delayed Rectifier K⁺ Channel | - | 11 | Rat intracardiac neurons | [11] |

| Voltage-Gated K⁺ Channel | Kv1.3 | 8 | T-lymphocytes | [9] |

| Voltage-Gated K⁺ Channel | fKv1.4ΔN | 260.7 | Xenopus oocytes | [10] |

| Ca²⁺-Activated K⁺ Channel | KCa3.1 | 28 | T-lymphocytes | [9] |

Note: IC50 values are highly dependent on experimental conditions (e.g., temperature, ionic concentrations, holding potential, and stimulation frequency). The wide range for L-type channels reflects this variability.

Conclusion and Future Directions

Verapamil hydrochloride remains a vital pharmacological tool and therapeutic agent. Its complex mechanism of state-dependent blockade, coupled with its differential affinities for various calcium and potassium channels, offers both therapeutic benefits and experimental challenges. For the researcher, a thorough understanding of these nuances is paramount. Using verapamil as a simple "L-type blocker" without considering its effects on T-type and, most importantly, hERG channels can lead to significant misinterpretation of data, particularly in cardiac and neuronal models. Future research should continue to explore the molecular determinants of verapamil's binding to different channel subtypes and the physiological consequences of its off-target interactions. The protocols and data presented in this guide provide a robust framework for such investigations, enabling the scientific community to leverage this compound with greater precision and insight.

References

-

Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Yonsei Medical Journal. Available at: [Link]

-

Comparisons of IC50 values for CaV1.2 channel block for methadone, diltiazem, and verapamil generated by different experimental protocols. ResearchGate. Available at: [Link]

-

Figure 1. IC50 values for L-type calcium channel block obtained with... ResearchGate. Available at: [Link]

-

Verapamil Block of T-Type Calcium Channels. Molecular Pharmacology. Available at: [Link]

-

Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology. Available at: [Link]

-

Mechanisms of Verapamil Inhibition of Action Potential Firing in Rat Intracardiac Ganglion Neurons. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. MDPI. Available at: [Link]

-

State-Dependent Verapamil Block of the Cloned Human Cav3.1 T-Type Ca2+ Channel. Molecular Pharmacology. Available at: [Link]

-

How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. YouTube. Available at: [Link]

-

Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Pharmacology. Available at: [Link]

-

Verapamil Action Pathway. PubChem. Available at: [Link]

-

Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research. Available at: [Link]

-

What is the mechanism of action and primary use of verapamil (calcium channel blocker)?. Dr.Oracle. Available at: [Link]

-

patch-clamp-protocol-final.pdf. Unknown Source. Available at: [Link]

-

Characterization of calcium channel binding. Current Protocols in Pharmacology. Available at: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Ca2+ imaging with FURA-2 AM. Moodle@Units. Available at: [Link]

-

Patch clamp techniques for single channel and whole-cell recording. UT Dallas. Available at: [Link]

-

Calcium imaging protocol. brainvta. Available at: [Link]

-

Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of verapamil inhibition of action potential firing in rat intracardiac ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. brainvta.tech [brainvta.tech]

- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moodle2.units.it [moodle2.units.it]

- 16. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Utilizing Verapamil Hydrochloride to Elucidate Multidrug Resistance Mechanisms

Executive Summary

Verapamil hydrochloride (HCl), a phenylalkylamine calcium channel blocker, serves as the archetypal first-generation inhibitor of P-glycoprotein (P-gp/ABCB1). While its clinical utility in oncology is restricted by cardiotoxicity, it remains the gold standard reference compound for validating multidrug resistance (MDR) phenotypes in vitro. This guide details the mechanistic basis of Verapamil-mediated P-gp inhibition and provides standardized, self-validating protocols for functional efflux and chemosensitization assays.

Part 1: Mechanistic Foundation

To effectively utilize Verapamil HCl in MDR research, one must distinguish its cardiovascular mechanism from its transporter-modulating activity.

The Competitive Substrate Model

Unlike simple pore blockers, Verapamil does not merely "plug" the P-gp efflux channel. It functions as a high-affinity competitive substrate .

-

Binding Site: Verapamil binds to the transmembrane domains (TMDs) of P-gp, specifically within the drug-binding pocket that overlaps with binding sites for anthracyclines (e.g., Doxorubicin) and vinca alkaloids (e.g., Vincristine).

-

Kinetic Effect: By occupying the substrate-binding pocket, Verapamil prevents the binding and subsequent efflux of the chemotherapeutic agent. The transporter effluxes Verapamil instead of the cytotoxic drug, leading to intracellular accumulation of the latter.

ATPase Stimulation (The "Futile Cycle")

A critical validation marker for P-gp interaction is ATPase activity. P-gp requires ATP hydrolysis to drive transport.

-

Differentiation: Unlike non-transported inhibitors (which might inhibit ATPase activity), Verapamil stimulates P-gp ATPase activity, often increasing basal hydrolysis rates by >10-fold. This confirms that the pump is actively processing Verapamil, expending energy to extrude it, which kinetically outcompetes the chemotherapeutic drug.

Mechanism Visualization

The following diagram illustrates the competitive inhibition model where Verapamil saturates the P-gp binding site.

Caption: Competitive inhibition model showing Verapamil outcompeting chemotherapy drugs for P-gp efflux.

Part 2: Experimental Workflows

Materials Preparation

-

Compound: Verapamil Hydrochloride (Sigma-Aldrich or equivalent).

-

Solvent: Water or PBS (Soluble up to ~50 mg/mL). Avoid DMSO if possible to minimize solvent toxicity controls, though DMSO is acceptable if kept <0.1%.

-

Storage: Stock solutions (e.g., 10 mM) at -20°C. Stable for months.

Protocol A: Functional Efflux Assay (Rhodamine 123)

This assay measures the pump's physical ability to extrude a dye. Rhodamine 123 (Rh123) is a specific P-gp substrate that is fluorescent.

The Logic: If P-gp is active, cells will pump Rh123 out (low fluorescence). If Verapamil inhibits P-gp, cells will retain Rh123 (high fluorescence).

Step-by-Step Protocol:

-

Cell Preparation: Harvest cells (e.g., K562/DOX resistant lines) and wash with PBS. Adjust to

cells/mL. -

Loading Phase: Incubate cells with Rh123 (0.5 µg/mL or ~1.3 µM) for 30 minutes at 37°C.

-

Control: Perform this step in the dark.

-

-

Efflux Phase (The Critical Step):

-

Wash cells 2x with ice-cold PBS to stop passive diffusion.

-

Resuspend cells in fresh media (dye-free).

-

Split into two groups:

-

Group A: Media only (Vehicle Control).

-

Group B: Media + Verapamil HCl (10 µM) .

-

-

Incubate for 60–90 minutes at 37°C.

-

-

Analysis: Wash 2x with cold PBS. Analyze via Flow Cytometry (FITC channel).

Data Interpretation:

-

MDR Positive: Group A shows low fluorescence (dye pumped out); Group B shows high fluorescence (dye retained).

-

MDR Negative: Both groups show high fluorescence (no pump to inhibit).

Caption: Workflow for Rhodamine 123 functional efflux assay with Verapamil inhibition.

Protocol B: Chemosensitization Assay (Reversal Index)

This assay determines if Verapamil restores the cytotoxicity of a drug the cells are resistant to.

Step-by-Step Protocol:

-

Seeding: Plate cells (e.g., 3,000–5,000/well) in 96-well plates. Allow attachment (24h).

-

Treatment Grid:

-

Row A: Serial dilution of Doxorubicin (DOX) alone.

-

Row B: Serial dilution of DOX + Fixed Verapamil (5 µM or 10 µM) .

-

Note on Concentration: Do not exceed 10 µM Verapamil, as Verapamil itself is cytotoxic at higher concentrations, which confounds the "reversal" calculation.

-

-

Incubation: 72 hours at 37°C.

-

Readout: MTT or CCK-8 assay to measure viability.

Calculation (Reversal Index - RI):

| RI Value | Interpretation |

| < 2 | Negligible Reversal |

| 2 - 10 | Moderate Reversal |

| > 10 | Strong MDR Reversal (Typical for P-gp overexpressing lines treated with Verapamil) |

Part 3: Critical Analysis & Limitations (E-E-A-T)

The "In Vitro - In Vivo" Disconnect

As a scientist, you must acknowledge the translational gap.

-

In Vitro Efficacy: Complete reversal of MDR usually requires Verapamil concentrations of 5–10 µM .

-

Clinical Toxicity: In humans, Verapamil plasma concentrations > 1–2 µM cause severe hypotension and atrioventricular (AV) block.

Specificity Controls

Verapamil is not perfectly specific. It also inhibits CYP3A4 enzymes. When studying metabolic stability alongside MDR, use specific P-gp inhibitors (like Tariquidar or Zosuquidar) as secondary controls to rule out metabolic interactions.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High background fluorescence in "Efflux" control | Passive diffusion is too slow or cells are dead. | Check viability; Ensure temperature is strictly 37°C during efflux. |

| No shift with Verapamil | Cell line may express MRP1 or BCRP, not P-gp. | Verapamil is P-gp specific.[1][2][3] Try MK-571 (MRP1) or Ko143 (BCRP). |

| Verapamil alone kills cells | Concentration >15 µM. | Titrate Verapamil alone to find the non-toxic threshold (usually <10 µM). |

References

-

Tsuruo, T., et al. (1981). Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. Cancer Research.

-

Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature Reviews Cancer.

-

Sigma-Aldrich. Multidrug Resistance Direct Dye Efflux Assay Kit (Technical Bulletin).

-

Ambudkar, S. V., et al. (1999). Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual Review of Pharmacology and Toxicology.

-

Perrotton, T., et al. (2017). Imaging the interplay between Verapamil and P-glycoprotein. PLOS ONE.

Sources

- 1. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Efficacy of Verapamil Hydrochloride: Mechanisms and Experimental Protocols in Neuronal Culture

[1]

Executive Summary

Verapamil hydrochloride, a phenylalkylamine class L-type voltage-gated calcium channel (VGCC) blocker, has transcended its traditional cardiovascular indications to emerge as a potent neuroprotective agent in preclinical models. Its utility in neuronal culture extends beyond simple calcium blockade; it acts as a pleiotropic modulator that restores calcium homeostasis, inhibits calpain-mediated proteolysis, and induces autophagy to clear neurotoxic protein aggregates.

This technical guide provides a rigorous framework for evaluating Verapamil’s neuroprotective properties in vitro. It is designed for researchers seeking to standardize their experimental workflows, ensuring reproducibility and mechanistic clarity.

Part 1: Mechanistic Architecture

To effectively deploy Verapamil in neuronal cultures, one must understand that its neuroprotective effect is biphasic:

-

Immediate Phase: Prevention of excitotoxic Calcium (

) overload. -

Sustained Phase: Induction of autophagy (mTOR-independent) and preservation of mitochondrial integrity.

The Calcium-Autophagy Axis

In neurodegenerative conditions (ischemia, ALS, Parkinson's), glutamate excitotoxicity triggers massive

Key Mechanistic Pathway:

-

Blockade: Verapamil inhibits L-type VGCCs, reducing cytosolic

.[1] -

Inhibition: Lower

prevents Calpain activation. -

Induction: Reduced Calpain activity (and potentially reduced IP3 levels) relieves the brake on autophagy, allowing the formation of autophagosomes (LC3-II) to clear toxic aggregates (e.g., SOD1,

-synuclein).

Figure 1: Verapamil-mediated neuroprotection via dual inhibition of Calcium overload and restoration of Autophagic flux.[2]

Part 2: Experimental Design Framework

Cell Model Selection

-

Primary Cortical/Hippocampal Neurons (Rat/Mouse): The "Gold Standard" for excitotoxicity. They express native NMDA/AMPA receptors and L-type channels (Cav1.2/1.3) at physiological ratios.

-

SH-SY5Y / PC12: Useful for high-throughput screening but require differentiation (Retinoic Acid or NGF) to express sufficient VGCCs for Verapamil sensitivity. Undifferentiated cells may show weak responses.

The Therapeutic Window (Dosing)

Establishing the correct concentration is critical. Verapamil exhibits a non-linear toxicity profile.[3]

| Concentration | Effect in Vitro | Context |

| 0.1 - 1.0 | Moderate Protection | Physiological range; subtle autophagy induction. |

| 1.0 - 10 | Optimal Neuroprotection | Standard range for blocking excitotoxicity and inducing autophagy. |

| > 50 | Cytotoxicity | Off-target effects; mitochondrial toxicity; lysosomal disruption. |

Expert Insight: Always perform a dose-response curve (0.1, 1, 5, 10, 50

Part 3: Core Protocols

Protocol A: Protection Against Glutamate-Induced Excitotoxicity

This protocol validates Verapamil's ability to prevent cell death caused by glutamate overstimulation.

Materials:

-

Primary Cortical Neurons (DIV 10-14).

-

Neurobasal Medium (minus antioxidants if assessing ROS).

-

Verapamil HCl (Sigma-Aldrich), dissolved in water or DMSO (Final DMSO <0.1%).

-

L-Glutamate / Glycine.

-

Assay: LDH Release or MTT.

Workflow:

-

Preparation: Exchange culture media 24h prior to ensure baseline health.

-

Pre-treatment (Critical): Add Verapamil (Target: 5

M ) to the media 1 hour before insult.-

Why? Pre-treatment allows the drug to equilibrate and stabilize channel kinetics before the massive influx occurs.

-

-

Insult: Add L-Glutamate (100

M) + Glycine (10-

Note: Do not wash out Verapamil. It must be present during the insult to block the channels effectively.

-

-

Incubation: Incubate for 24 hours at 37°C / 5% CO2.

-

Readout: Collect supernatant for LDH assay (cell death) or lyse cells for MTT (metabolic health).

Protocol B: Assessment of Autophagic Flux

Demonstrating that Verapamil induces autophagy (rather than blocking degradation) requires a flux assay using a lysosomal inhibitor (Bafilomycin A1).

Workflow:

-

Seeding: Plate neurons and allow differentiation.

-

Treatment Groups:

-

Control (Vehicle)

-

Verapamil (5

M)[4] -

Verapamil (5

M) + Bafilomycin A1 (10 nM)

-

-

Duration: Treat for 6 to 24 hours.

-

Lysis & Western Blot: Probe for LC3-II and p62 (SQSTM1) .

-

Interpretation:

-

Verapamil Alone:[5] Increase in LC3-II (autophagosome marker).

-

Verapamil + Baf A1: Further accumulation of LC3-II compared to Verapamil alone confirms active flux (production is increased, not just blockage of degradation).

-

Figure 2: Standardized experimental timeline for assessing neuroprotection in primary neuronal cultures.

Part 4: Data Interpretation & Validation

To ensure scientific integrity, your data must meet specific criteria. Use this table to validate your results.

| Assay | Expected Result (Verapamil Treated) | Biological Interpretation |

| LDH Release | Significant reduction vs. Glutamate alone | Membrane integrity preserved; necrosis prevented. |

| MTT / Alamar Blue | Higher absorbance vs. Glutamate alone | Mitochondrial metabolic activity maintained. |

| Calcium Imaging (Fura-2) | Blunted peak amplitude of cytosolic | Successful blockade of L-type VGCCs. |

| Western Blot (LC3-II) | Increased LC3-II/Actin ratio | Induction of autophagosome formation. |

| Western Blot (Cleaved Caspase-3) | Reduced band intensity | Inhibition of the apoptotic cascade. |

Troubleshooting & Translational Context

-

P-glycoprotein (P-gp) Considerations: Verapamil is a known P-gp inhibitor. In co-cultures (neuron-glia) or BBB models, Verapamil may alter the transport of other compounds. Ensure this variable is controlled if testing combinatorial therapies.

-

Solubility: Verapamil HCl is water-soluble (approx. 83 mg/mL). Avoid excessive DMSO if possible to minimize solvent toxicity in sensitive primary neurons.

References

-

Mechanism of Excitotoxicity & Calcium Blockade

- Title: Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegener

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Verapamil and Autophagy Induction (ALS Model)

-

Verapamil Toxicity and Dosing

-

Verapamil and Microglial Neuroprotection

- Title: Verapamil Protects Dopaminergic Neuron Damage Through a Novel Anti-Inflammatory Mechanism by Inhibition of Microglial Activ

- Source: Journal of Neuroinflamm

-

URL:[Link]

Sources

- 1. Verapamil treatment induces cytoprotective autophagy by modulating cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-linear pharmacokinetics of high-dose intravenous verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predictors of mortality in verapamil overdose: usefulness of serum verapamil concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Verapamil Ameliorates Motor Neuron Degeneration and Improves Lifespan in the SOD1G93A Mouse Model of ALS by Enhancing Autophagic Flux - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Architecture of Verapamil Hydrochloride: A Mechanistic Technical Guide

Executive Summary

Beyond Cardiovascular Control: Repurposing Verapamil as an Immunomodulator

Verapamil hydrochloride, traditionally categorized as a phenylalkylamine class L-type calcium channel blocker (CCB) for hypertension and angina, possesses a distinct, potent anti-inflammatory profile that operates independently of its hemodynamic effects. For researchers and drug developers, Verapamil represents a "privileged scaffold" that bridges ion channel modulation with intracellular immune signaling.

This guide dissects the molecular mechanisms by which Verapamil suppresses sterile and infectious inflammation.[1] Unlike corticosteroids that broadly suppress transcription, Verapamil targets specific inflammatory nodes: the TXNIP/NLRP3 inflammasome axis , calcium-dependent NF-

Mechanistic Foundations: The Calcium-Immunity Interface

The core premise of Verapamil’s anti-inflammatory action lies in the regulation of intracellular calcium (

The CaMKII / NF- B Axis

In immune cells (macrophages, T-cells), sustained elevation of

-

The Verapamil Blockade: By blocking L-type voltage-gated calcium channels (VGCCs) on immune cells, Verapamil dampens the oscillatory calcium signals required for CaMKII activation.

-

Result: NF-

B (p65/p50) remains sequestered in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (TNF-

The TXNIP / NLRP3 Inflammasome Switch

This is the most critical mechanism for Verapamil’s utility in metabolic inflammation (e.g., T1D preservation of

-

The Trigger: Under stress (hyperglycemia or oxidative stress), Thioredoxin-Interacting Protein (TXNIP) dissociates from thioredoxin and binds to NLRP3 .

-

The Assembly: This binding promotes the oligomerization of the NLRP3 inflammasome, recruiting ASC and Pro-Caspase-1.

-

The Output: Caspase-1 is activated, cleaving Pro-IL-1

and Pro-IL-18 into their active, secreted forms. -

Verapamil’s Specificity: Verapamil specifically reduces TXNIP expression (transcriptional downregulation). By lowering TXNIP levels, it removes the "activator" of the NLRP3 inflammasome, effectively silencing IL-1

production without compromising general immunity.

Autophagy Enhancement

Verapamil induces autophagy via an mTOR-independent pathway. Enhanced autophagy clears mitochondrial debris (mitophagy) and protein aggregates that otherwise serve as "danger signals" (DAMPs) that trigger the inflammasome.

Visualizing the Signaling Architecture

The following diagram maps the integration of Calcium blockade, TXNIP suppression, and Autophagy induction.

Figure 1: The Multi-Pronged Anti-Inflammatory Mechanism of Verapamil.[2][3][4][5] Note the dual action on NF-

Experimental Protocols: Validating the Mechanism

To confirm Verapamil's efficacy in your specific biological system, use the following validated workflow. This protocol uses Bone Marrow-Derived Macrophages (BMDMs), the gold standard for inflammasome research.

Protocol: NLRP3 Inflammasome Inhibition Assay

Objective: Quantify the reduction of IL-1

Reagents:

-

Cell Source: Mouse Bone Marrow (C57BL/6).

-

Differentiation: M-CSF (20 ng/mL) for 7 days.

-

Priming Agent: Lipopolysaccharide (LPS), 100 ng/mL.

-

Activator: Nigericin (10

M) or ATP (5 mM). -

Verapamil Stock: 100 mM in DMSO (Use fresh).

Workflow Steps:

-

Differentiation: Culture bone marrow cells in DMEM + 10% FBS + M-CSF for 7 days to generate BMDMs.

-

Seeding: Plate BMDMs at

cells/well in 6-well plates. -

Verapamil Pre-treatment: Treat cells with Verapamil (10–50

M) for 1 hour. Note: Include a vehicle control (DMSO). -

Priming (Signal 1): Add LPS (100 ng/mL) directly to the media containing Verapamil. Incubate for 4 hours.

-

Check Point: This induces pro-IL-1

and NLRP3 expression.[4]

-

-

Activation (Signal 2): Add Nigericin (10

M) for 45 minutes. -

Harvest:

-

Supernatant: Collect for ELISA (IL-1

, IL-18). -

Lysate: Collect in RIPA buffer for Western Blot (TXNIP, Pro-Caspase-1, Cleaved Caspase-1).

-

Visual Workflow

Figure 2: Step-by-step experimental workflow for validating Verapamil's inhibition of the NLRP3 inflammasome.

Data Synthesis: Quantitative Expectations

When executing the above protocol, the following data trends confirm the mechanism.

| Readout Parameter | Control (LPS+Nigericin) | Verapamil Treated (LPS+Nig+Ver) | Mechanistic Interpretation |

| Intracellular Ca2+ | High (Oscillatory) | Significantly Reduced | Blockade of L-type channels prevents CaMKII activation. |

| TXNIP Protein | High Expression | Downregulated (>50%) | Transcriptional repression of TXNIP prevents NLRP3 binding. |

| NF- | Nuclear Localization | Cytoplasmic Retention | Reduced Ca2+ prevents I |

| IL-1 | High (>1000 pg/mL) | Low (<200 pg/mL) | Direct consequence of NLRP3 inhibition. |

| TNF- | High | Moderately Reduced | TNF- |

| Cell Viability | >90% | >90% | Confirms anti-inflammatory effect is not due to cytotoxicity. |

References

-

Shalev, A. (2014). Minireview: Thioredoxin-Interacting Protein: Regulation and Function in the Pancreatic β-Cell. Molecular Endocrinology. Link

- Seminal paper establishing the TXNIP link.

-

Xu, G., et al. (2012). Preventing β-Cell Loss and Diabetes with Calcium Channel Blockers. Diabetes.[4] Link

- Demonstrates Verapamil's efficacy in T1D via TXNIP reduction.

-

Zhou, R., et al. (2011). A Role for Mitochondria in NLRP3 Inflammasome Activation. Nature. Link

- Foundational text on mitochondrial ROS and inflammasome, relevant to Verapamil's autophagy mechanism.

-

Park, S., et al. (2019). Verapamil Ameliorates Hepatic Metaflammation by Inhibiting Thioredoxin-Interacting Protein/NLRP3 Pathways. Frontiers in Pharmacology. Link

- Direct evidence of the mechanism in liver inflamm

-

Chanski, W., et al. (2019).[10] Verapamil Induces Autophagy to Improve Liver Regeneration.[8] Journal of Hepatology. Link

- Validation of the autophagy-induction p

Sources

- 1. Verapamil and tangeretin enhances the M1 macrophages to M2 type in lipopolysaccharide-treated mice and inhibits the P-glycoprotein expression by downregulating STAT1/STAT3 and upregulating SOCS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Verapamil Attenuated Prediabetic Neuropathy in High-Fat Diet-Fed Mice through Inhibiting TXNIP-Mediated Apoptosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verapamil induces autophagy to improve liver regeneration in non-alcoholic fatty liver mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. m.youtube.com [m.youtube.com]

Verapamil Hydrochloride: Neuroprotective Modulation of Oxidative Stress and Mitochondrial Bioenergetics in the Brain

[1][2][3]

Executive Summary

This technical guide analyzes the neuropharmacological impact of Verapamil hydrochloride beyond its classical hemodynamic indications. While traditionally utilized as a Class IV antiarrhythmic and antihypertensive agent, Verapamil exhibits potent neuroprotective properties by modulating the Calcium-Mitochondrial-ROS axis . This document details the mechanistic pathways, quantitative impact on oxidative stress markers (MDA, SOD, GSH), and validated experimental protocols for assessing these parameters in pre-clinical neurological models (Ischemia/Reperfusion, Alzheimer’s Disease, and excitotoxicity).

Mechanistic Pharmacodynamics: The Calcium-ROS Axis

The impact of Verapamil on brain oxidative stress is not a direct chemical scavenging effect but a downstream consequence of L-type Voltage-Dependent Calcium Channel (L-VDCC) inhibition.

The Calcium Overload Hypothesis

In neuropathological states (e.g., ischemic stroke, excitotoxicity), neuronal depolarization leads to excessive opening of L-VDCCs (specifically the Cav1.2 and Cav1.3 subunits abundant in the cortex and hippocampus).

-

Influx: Massive

influx overwhelms cytosolic buffering. -

Mitochondrial Uptake: Mitochondria sequester excess

via the Mitochondrial Calcium Uniporter (MCU). -

Dysfunction: High matrix

triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP) . -

ROS Generation: mPTP opening collapses the mitochondrial membrane potential (

), uncoupling oxidative phosphorylation and releasing reactive oxygen species (ROS) and Cytochrome C.

Verapamil-Mediated Intervention

Verapamil blocks this cascade at the entry point. Furthermore, recent evidence suggests Verapamil upregulates the SIRT1/FoxO1 signaling pathway , enhancing the transcription of endogenous antioxidant enzymes (SOD2, Catalase).

Pathway Visualization

The following diagram illustrates the causal relationship between Verapamil blockade and reduced oxidative stress.

Caption: Verapamil inhibits Ca2+ influx, preventing mitochondrial dysfunction and ROS generation while upregulating antioxidant gene transcription.

Quantitative Impact Analysis

The following data summarizes the impact of Verapamil (typically 10 mg/kg i.p.) on key oxidative stress biomarkers in rat models of Cerebral Ischemia/Reperfusion (I/R) and excitotoxicity.

Biomarker Definitions

-

MDA (Malondialdehyde): A secondary product of lipid peroxidation. High levels indicate membrane damage.

-

SOD (Superoxide Dismutase): First-line antioxidant enzyme that dismutates superoxide radicals.

-

GSH (Glutathione): Crucial non-enzymatic antioxidant thiol.

-

CAT (Catalase): Decomposes hydrogen peroxide (

).

Comparative Data Table

Data synthesized from representative studies (e.g., Jangholi et al., 2020; Saravanaraman et al., 2020).[1]

| Parameter | Biological Role | Pathological State (I/R or Stress) | Verapamil Treated Group | Net Effect |

| MDA | Lipid Peroxidation Marker | High (~120 nmol/mg protein) | Reduced (~87 nmol/mg protein) | ↓ 27-30% (Reduced Damage) |

| SOD Activity | Superoxide Scavenging | Low (~8 U/mg protein) | Restored (~15 U/mg protein) | ↑ 80-90% (Restored Defense) |

| GSH Content | Redox Buffer | Depleted | Preserved | ↑ Significant |

| Mitochondrial ATP | Cellular Energy | Critical Drop | Stabilized | ↑ Preservation |

| Cytochrome C | Apoptosis Initiator | High Cytosolic Release | Low Release | ↓ Mitochondrial Leak |

Technical Insight: The restoration of SOD and CAT levels in Verapamil-treated groups often correlates with preserved mitochondrial membrane potential (

), confirming that the drug acts upstream of the oxidative damage cascade.

Experimental Protocols

To replicate these findings or test Verapamil in novel neurodegenerative models, the following protocols ensure data integrity.

Tissue Preparation Workflow (Critical Step)

Improper tissue handling is the #1 cause of variability in oxidative stress assays. Rapid cooling is essential to stop ex vivo oxidation.

Caption: Workflow for preparing brain homogenates. Temperature control (4°C) is critical to prevent artifactual oxidation.

Specific Assay Methodologies

A. Lipid Peroxidation (MDA) Assay (TBARS Method)

Principle: MDA reacts with Thiobarbituric Acid (TBA) at high temperature/acidic pH to form a pink chromogen.

-

Mix: 0.5 mL homogenate + 1 mL 10% Trichloroacetic acid (TCA) + 1 mL 0.67% TBA.

-

Incubate: Heat at 95°C for 30 minutes in a water bath.

-

Cool: Rapidly cool on ice.

-

Clarify: Centrifuge at 3000xg for 10 min.

-

Measure: Read absorbance of supernatant at 532 nm .

-

Calculation: Use extinction coefficient (

).

B. Superoxide Dismutase (SOD) Assay (Pyrogallol Auto-oxidation)

Principle: SOD inhibits the auto-oxidation of pyrogallol (or epinephrine) at alkaline pH.

-

Buffer: Tris-HCl buffer (pH 8.5) + 1 mM EDTA.

-

Reaction: Add Pyrogallol (0.2 mM). Monitor absorbance increase at 420 nm for 3 minutes.

-

Sample: Add brain homogenate.

-

Quantification: One unit of SOD is defined as the amount of enzyme required to inhibit the rate of pyrogallol auto-oxidation by 50%.

Clinical & Translational Implications[4]

Drug Repurposing Potential

Verapamil's ability to cross the Blood-Brain Barrier (BBB)—albeit with P-glycoprotein efflux limitations—makes it a candidate for:

-

Vascular Dementia: Improving cerebral perfusion while reducing oxidative damage.

-

Ischemic Stroke: Adjunct therapy to reduce reperfusion injury (must be timed carefully to avoid hypotension).

-

Drug-Resistant Epilepsy: As a P-gp inhibitor and neuroprotectant.

Limitations[4]

-

Hemodynamics: Systemic vasodilation and bradycardia limit the high dosing required for maximal brain accumulation.

-

P-gp Efflux: Verapamil is a substrate for P-glycoprotein, which pumps it out of the BBB. High doses or co-administration with P-gp inhibitors may be required for effective CNS concentrations.

References

-

Jangholi, E., et al. (2020). Verapamil Inhibits Mitochondria-Induced Reactive Oxygen Species and Dependent Apoptosis Pathways in Cerebral Transient Global Ischemia/Reperfusion.[2] Oxidative Medicine and Cellular Longevity. Link[1]

-

Saravanaraman, P., et al. (2020). Verapamil attenuates scopolamine induced cognitive deficits by averting oxidative stress and mitochondrial injury - A potential therapeutic agent for Alzheimer's Disease.[3] Metabolic Brain Disease.[3][4] Link

-

Ahmed, M.R., et al. (2021). Verapamil alleviates myocardial Ischemia/Reperfusion injury by attenuating oxidative stress via activation of SIRT1. Frontiers in Pharmacology. Link

-

Popović, N., et al. (2020). Verapamil and Alzheimer's disease: past, present, and future.[4] Frontiers in Pharmacology. Link

-

Maniskas, M.E., et al. (2016). Intravenous verapamil is an effective therapy after thrombectomy in preclinical animal models of ischemic stroke.[5] Stroke. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Verapamil attenuates scopolamine induced cognitive deficits by averting oxidative stress and mitochondrial injury - A potential therapeutic agent for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronotherapeutic neuroprotective effect of verapamil against lipopolysaccharide-induced neuroinflammation in mice through modulation of calcium-dependent genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Verapamil, a possible repurposed therapeutic candidate for stroke under hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

Foundational research on Verapamil hydrochloride for hypertrophic cardiomyopathy

Executive Summary

Verapamil hydrochloride, a phenylalkylamine class L-type calcium channel blocker (CCB), remains a cornerstone in the foundational pharmacotherapy of Hypertrophic Cardiomyopathy (HCM). Unlike beta-blockers which primarily target sympathetic tone, Verapamil directly modulates cardiomyocyte calcium handling. This guide dissects the technical basis of Verapamil’s utility: its ability to uncouple the pathophysiological triad of HCM—hypercontractility, impaired relaxation (diastolic dysfunction), and ischemia .

While recent advances have introduced myosin inhibitors (e.g., mavacamten), Verapamil remains the primary alternative for patients intolerant to beta-blockers. However, its vasodilatory properties necessitate a rigorous safety protocol to prevent hemodynamic collapse in patients with severe Left Ventricular Outflow Tract (LVOT) obstruction.

Molecular Pharmacology & Mechanism of Action

Target Interaction

Verapamil binds to the alpha-1 subunit of the voltage-gated L-type calcium channel (Cav1.2) located on the sarcolemma and T-tubules.

-

Binding Site: Intracellular side of the pore (S6 segment of domain IV).

-

State Dependence: It exhibits frequency-dependence , binding more avidly to open and inactivated channels. This is critical in HCM, where intrinsic heart rates may be elevated or arrhythmias present.

The Calcium-Lusitropy Coupling

In HCM, mutant sarcomeric proteins (e.g., MYH7, MYBPC3) increase myofilament calcium sensitivity, leading to incomplete relaxation. Verapamil interrupts this cycle:

-

Inotropy (Contractility): Reduces peak intracellular

, blunting hypercontractility. -

Lusitropy (Relaxation): By limiting calcium influx during the plateau phase (Phase 2) of the action potential, it facilitates quicker cytosolic calcium clearance by SERCA, improving isovolumic relaxation time (IVRT) .

-

Ischemia: Reduces myocardial oxygen demand (

) while prolonging diastole, improving coronary perfusion time.

Visualization: Mechanistic Pathway

The following diagram illustrates the cascade from molecular binding to macroscopic hemodynamic improvement.

Figure 1: Mechanistic cascade of Verapamil in HCM cardiomyocytes, linking channel blockade to diastolic improvement.

Foundational Research Analysis

The clinical adoption of Verapamil is grounded in seminal studies from the late 1970s, specifically the work of the National Institutes of Health (NIH).

The Rosing Study (1979)

Citation: Rosing DR, et al. Circulation. 1979.[1][2]

-

Hypothesis: Can calcium blockade reduce LVOT obstruction where beta-blockers fail?

-

Methodology: 27 patients underwent cardiac catheterization before and after intravenous Verapamil (0.145 mg/kg).

-

Key Findings:

-

Basal Gradient: Reduced from mean 94 mmHg to 49 mmHg.[3]

-

Provocable Gradient: Significant reduction during Valsalva and Isoproterenol challenge.[3]

-

Mechanism: The reduction in gradient was not solely due to afterload reduction (which would typically worsen obstruction) but due to a profound negative inotropic effect on the basal septum.

-

Comparative Efficacy Data

The following table summarizes foundational hemodynamic data comparing Verapamil to Beta-Blockers in HCM cohorts.

| Parameter | Verapamil Impact | Beta-Blocker Impact | Mechanistic Note |

| Resting Heart Rate | Moderate Decrease | Significant Decrease | Beta-blockers are superior for pure rate control. |

| LVOT Gradient (Rest) | Significant Decrease | Variable / Mild Decrease | Verapamil directly dampens septal kick. |

| Diastolic Filling | Improved (Active) | Improved (Passive) | Verapamil enhances active relaxation (lusitropy). |

| Exercise Capacity | Increased | Increased | Verapamil preferred if fatigue limits beta-blocker use. |

| SVR (Afterload) | Decreased | Increased / Neutral | Risk: Verapamil vasodilation can trigger collapse in severe obstruction. |

Experimental Protocols

For researchers validating novel CCBs or assessing Verapamil in new animal models, the following protocols ensure data integrity and reproducibility.

Protocol A: Ex Vivo Langendorff Heart Perfusion (Murine HCM Model)

Objective: Quantify negative inotropy and lusitropy in an isolated Myh6 mutant mouse heart without neurohormonal interference.

Reagents & Setup:

-

Krebs-Henseleit (KH) Buffer (37°C, pH 7.4, 95%

/5% -

Verapamil HCl stock (10 mM in water).

-

Isovolumetric LV balloon catheter.

Step-by-Step Workflow:

-

Isolation: Heparinize mouse (500 IU IP) -> Rapid excision -> Cannulate aorta within 2 minutes.

-

Stabilization: Perfuse at constant pressure (80 mmHg) for 20 mins. Pace heart at 400 bpm (approx physiological for mouse).

-

Baseline Acquisition: Record LV Developed Pressure (LVDP),

(contractility), and -

Dose Response:

-

Perfusion with Verapamil

M (5 mins). Record. -

Perfusion with Verapamil

M (5 mins). Record. -

Perfusion with Verapamil

M (5 mins). Record.

-

-

Washout: Switch to drug-free KH buffer for 15 mins to verify reversibility.

Validation Criteria (Self-Checking):

-

Exclusion: If coronary flow drops < 1 mL/min or arrhythmias occur during stabilization, discard heart.

-

Success: Verapamil must reduce LVDP by >15% at

M to confirm tissue sensitivity.

Protocol B: Clinical Hemodynamic Titration (Safety-First)

Objective: safely initiate Verapamil in obstructive HCM patients (oHCM). Warning: Contraindicated if Pulmonary Artery Wedge Pressure (PAWP) > 20 mmHg or resting gradient > 100 mmHg.

Figure 2: Clinical decision algorithm for Verapamil initiation, highlighting critical safety exclusion criteria.

Safety Architecture: The "Verapamil Trap"

A critical concept for drug developers is the Verapamil Trap (or Hemodynamic Collapse).

-

The Mechanism: In patients with severe obstruction, cardiac output is fixed. Verapamil causes peripheral vasodilation (SVR reduction).[4]

-

The Consequence: Vasodilation

Hypotension -

The Result: A vicious cycle leading to cardiogenic shock or pulmonary edema.[4]

-

Mitigation: Never administer IV Verapamil in an unmonitored setting to a patient with unknown gradient severity. Oral titration is safer due to slower onset.

Future Directions

With the advent of cardiac myosin inhibitors (e.g., Mavacamten, Aficamten), Verapamil's role is evolving.

-

Combination Therapy: Research is investigating low-dose Verapamil + Myosin Inhibitors to target both calcium handling and sarcomere mechanics, though drug-drug interactions (CYP2C19/CYP3A4) require strict management.

-

Non-Obstructive HCM: Verapamil remains a primary therapy here, where myosin inhibitors are currently less established, specifically for its lusitropic benefits.

References

-

Rosing DR, Kent KM, Borer JS, Seides SF, Maron BJ, Epstein SE. Verapamil therapy: a new approach to the pharmacologic treatment of hypertrophic cardiomyopathy. I. Hemodynamic effects.[1][4][5][6][7][8] Circulation. 1979;60(6):1201-1207.[3]

-

Rosing DR, Kent KM, Maron BJ, Epstein SE. Verapamil therapy: a new approach to the pharmacologic treatment of hypertrophic cardiomyopathy. II.[2] Effects on exercise capacity and symptomatic status.[2][6][8][9][10][11] Circulation. 1979;60(6):1208-1213.[2]

-

Kaltenbach M, Hopf R, Kober G, Bussmann WD, Keller M, Petersen Y. Treatment of hypertrophic obstructive cardiomyopathy with verapamil. Br Heart J. 1979;42(1):35-42.[12]

-

Ommen SR, et al. 2024 AHA/ACC/AMSSM/HRS/PACES/SCMR Guideline for the Management of Hypertrophic Cardiomyopathy. J Am Coll Cardiol. 2024.

-

Epstein SE, Rosing DR. Verapamil: its potential for causing serious complications in patients with hypertrophic cardiomyopathy. Circulation. 1981;64(3):437-441.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Verapamil therapy: a new approach to the pharmacologic treatment of hypertrophic cardiomyopathy. II. Effects on exercise capacity and symptomatic status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Verapamil therapy: a new approach to the pharmacologic treatment of hypertrophic cardiomyopathy. I. Hemodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Long-term effect of verapamil in hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.cureus.com [assets.cureus.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Metoprolol or Verapamil in the Management of Patients With Hypertrophic Cardiomyopathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The acute and chronic effects of verapamil on left ventricular function in patients with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Metoprolol or Verapamil in the Management of Patients With Hypertrophic Cardiomyopathy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment of hypertrophic obstructive cardiomyopathy with verapamil - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A standardized protocol for using Verapamil hydrochloride in cell culture experiments

Application Note & Technical Guide

Abstract & Scope

Verapamil Hydrochloride (HCl) is a phenylalkylamine class L-type calcium channel blocker that simultaneously functions as a potent first-generation inhibitor of P-glycoprotein (P-gp/ABCB1). This dual mechanism necessitates distinct experimental protocols depending on the research objective: multidrug resistance (MDR) reversal in oncology/ADME studies or calcium signaling modulation in cardiovascular research.

This guide provides standardized, self-validating protocols for both applications, ensuring reproducibility and distinguishing between transporter inhibition (micromolar range) and channel blockade (nanomolar range).

Chemical Control & Preparation

Critical Causality: Verapamil is light-sensitive and pH-dependent.[1] Failure to control these variables leads to experimental drift, particularly in long-term incubations.

Table 1: Physicochemical Properties & Reagent Preparation

| Parameter | Specification | Technical Note |

| Molecular Weight | 491.06 g/mol | Use the HCl salt form for cell culture solubility. |

| Solubility (Water) | ~25 mg/mL | Soluble, but long-term stability is lower than DMSO. |

| Solubility (DMSO) | >50 mg/mL | Recommended. Create a 10-50 mM Master Stock. |

| Stock Storage | -20°C | Stable for 6 months. Protect from light. |

| Sterilization | 0.22 µm Filter | Do NOT autoclave. Thermal degradation occurs. |

| Working Solvent | Culture Media | Dilute <0.5% DMSO final concentration to avoid solvent toxicity. |

Mechanism of Action (Dual Pathway)

The following diagram illustrates the divergent mechanisms based on target localization (Membrane Transporter vs. Ion Channel).

Caption: Verapamil acts as a competitive inhibitor of P-gp efflux (top) and a pore blocker of Cav1.2 channels (bottom).

Protocol A: P-glycoprotein (P-gp) Inhibition

Context: Used to assess if a test compound is a P-gp substrate (ADME) or to reverse drug resistance in cell lines like Caco-2, MDCK-MDR1, or resistant cancer lines (e.g., KB-V1).

Experimental Logic[2][3][4][5][6]

-

Dose: High concentration (10–50 µM ) is required to saturate P-gp sites.

-

Timing: Pre-incubation is mandatory to ensure the inhibitor occupies the transporter before the substrate arrives.

Step-by-Step Workflow

-

Cell Seeding: Seed Caco-2 or MDR1-overexpressing cells in 96-well plates (black wall/clear bottom for fluorescence). Cultivate to 90% confluency.

-

Preparation of Solutions:

-

Verapamil Solution: Dilute stock to 20 µM (2x concentration) in assay buffer (HBSS + 10 mM HEPES).

-

Substrate Solution: Prepare Rhodamine 123 (fluorescent P-gp substrate) at 10 µM.

-

-

Pre-Incubation (Critical Step):

-

Remove culture media and wash cells with HBSS.

-

Add 100 µL of Verapamil (20 µM) to "Test" wells.

-

Add 100 µL of Vehicle (DMSO matched) to "Control" wells.

-

Incubate for 30 minutes at 37°C.

-

-

Substrate Addition:

-

Add 100 µL of Rhodamine 123 to all wells (Final Verapamil conc: 10 µM).

-

Incubate for 60–90 minutes at 37°C.

-

-

Termination & Measurement:

-

Aspirate solution and wash cells 3x with ice-cold PBS (stops transport).

-

Lyse cells (optional) or read fluorescence directly (Ex/Em: 485/530 nm).

-

-

Data Validation:

-

Calculate the Fluorescence Ratio (FR):

-

Success Criteria: FR > 1.5 indicates functional P-gp inhibition (accumulation of dye).

-

Protocol B: Calcium Channel Blockade (Cardiomyocytes)

Context: Used in safety pharmacology (CiPA initiative) to detect arrhythmia risk or to model bradycardia in iPSC-derived cardiomyocytes (iPSC-CMs).

Experimental Logic[2][3][4][5][6]

-

Dose: Low concentration (50 nM – 1 µM ). Doses >5 µM may cause complete cessation of beating and non-specific toxicity.

-

Readout: Calcium Imaging (Fluo-4) or Microelectrode Array (MEA).

Step-by-Step Workflow (Calcium Imaging)

-

Cell Preparation: Plate iPSC-CMs on Matrigel-coated glass-bottom dishes. Allow 4-7 days for synchronous beating monolayer formation.

-

Dye Loading:

-

Load cells with Fluo-4 AM (2-5 µM) for 30 minutes at 37°C.

-

Wash 2x with Tyrode’s Solution to remove extracellular dye.

-

Incubate 15 mins in Tyrode’s to allow de-esterification.

-

-

Baseline Recording:

-

Record spontaneous calcium transients (beating) for 30 seconds to establish baseline rate and amplitude.

-

-

Verapamil Treatment:

-

Apply Verapamil in a cumulative dose-response manner: 10 nM → 100 nM → 1 µM .

-

Wait 5 minutes between additions for equilibrium.

-

-

Quantification:

-

Measure Beat Rate (BPM) and Amplitude (F/F0) .

-

Expected Result: Dose-dependent reduction in beat rate (negative chronotropy) and amplitude (negative inotropy). 1 µM often arrests beating.

-

Experimental Decision Tree & Troubleshooting

Caption: Decision matrix for selecting the appropriate concentration range and workflow.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | High concentration (>100 µM) or pH shock. | Pre-dilute in PBS/Media slowly. Do not exceed 100 µM in aqueous buffer. |

| No P-gp Inhibition | Insufficient pre-incubation time. | Extend pre-incubation to 45 mins. Ensure cells express P-gp (Western Blot). |

| Cell Death (Toxicity) | Solvent toxicity (DMSO) or Verapamil OD. | Keep final DMSO <0.5%. For cardio, do not exceed 5 µM. |

| Loss of Potency | Light degradation. | Always prepare fresh or store stocks in amber tubes/foil. |

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Verapamil listed as P-gp inhibitor).[1][2][3][4][5]

-

Thermo Fisher Scientific. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes. (Protocol for Verapamil in Ca2+ imaging).

-

Medina-López, J. R., et al. (2023).[4][6] Dissolution Performance of Verapamil-HCl Tablets.[6] Dissolution Technologies. (Solubility and Stability data).

-

Cayman Chemical. Verapamil (hydrochloride) Product Information & Solubility.

-

Tsuruo, T., et al. (1981). Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. Cancer Research. (Foundational paper on MDR reversal).

Sources

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Verapamil (Hydrochloride) | Cell Signaling Technology [cellsignal.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

Application of Verapamil Hydrochloride to Investigate Drug Efflux Pump Function

Introduction: The Challenge of Multidrug Resistance and the Role of Efflux Pumps

In the landscape of drug development and clinical therapeutics, a significant hurdle to achieving desired treatment outcomes is the phenomenon of multidrug resistance (MDR). A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that function as ATP-dependent efflux pumps. These pumps actively extrude a wide array of structurally and functionally diverse compounds, including many therapeutic drugs, from the cell's interior. This action reduces the intracellular concentration of the drug, thereby diminishing its efficacy.

Among the most extensively studied of these transporters is P-glycoprotein (P-gp), also known as ABCB1. The overexpression of P-gp is a well-documented mechanism of resistance to a variety of anticancer agents, antiepileptic drugs, and other therapeutics.[1][2] Consequently, the investigation of P-gp function and the identification of its inhibitors are critical areas of research in pharmacology and drug discovery.

Verapamil hydrochloride, a widely used calcium channel blocker for the treatment of cardiovascular conditions, has been identified as a potent, first-generation inhibitor of P-gp.[3][4] This "off-target" effect has rendered Verapamil an invaluable tool for researchers to probe the function of P-gp and other ABC transporters, both in vitro and in vivo. This application note provides a comprehensive guide to utilizing Verapamil hydrochloride for the investigation of drug efflux pump function, with a focus on practical experimental protocols and the scientific rationale underpinning these methodologies.

Verapamil Hydrochloride: A Tool to Uncover Efflux Pump Activity

Verapamil's utility in studying drug efflux stems from its ability to competitively inhibit the transport of other substrates by P-gp.[4] While its primary clinical action is the blockade of L-type calcium channels, at micromolar concentrations, it effectively reverses P-gp-mediated MDR.[5][6][7] It is important to note that Verapamil can also inhibit other ABC transporters, such as MRP1, though its selectivity for P-gp is more pronounced at lower concentrations.[8][9]

The inhibitory action of Verapamil allows researchers to answer a fundamental question: "Is the cellular response to a drug influenced by P-gp-mediated efflux?" By comparing cellular responses in the presence and absence of Verapamil, one can infer the contribution of P-gp to the drug's disposition.

Mechanism of P-gp Inhibition by Verapamil

Verapamil functions as both a substrate and an inhibitor of P-gp.[4][10] Its interaction with the transporter is complex, with evidence suggesting at least two binding sites.[4][11][12] By binding to P-gp, Verapamil competitively blocks the binding and/or translocation of other P-gp substrates. This leads to an increase in the intracellular accumulation of these substrates, effectively sensitizing MDR cells to their cytotoxic effects.

Visualizing the Mechanism: P-gp Efflux and Verapamil Inhibition

To better understand the interplay between a P-gp substrate drug, the efflux pump, and Verapamil, the following diagram illustrates the core mechanism.

Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by Verapamil.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for two common in vitro assays used to investigate P-gp function with Verapamil hydrochloride.

Protocol 1: Rhodamine 123 Efflux Assay

This assay directly measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate, Rhodamine 123. P-gp actively transports Rhodamine 123 out of the cell. Inhibition of P-gp by Verapamil will result in increased intracellular fluorescence.

I. Materials and Reagents:

-